[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone
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Overview
Description
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a furan ring, and various functional groups such as chlorophenyl and trifluoromethoxyphenoxy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone typically involves multi-step organic reactions The furan ring is then synthesized and attached to the piperidine ring through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure the efficiency and scalability of the process. Purification steps such as crystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Halogen atoms such as chlorine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets within the body. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Shares structural similarities with the piperidine ring and chlorophenyl group.
Fluorouracil: Contains functional groups that can undergo similar chemical reactions.
Melphalan: Another compound with a piperidine ring, used in medicinal chemistry.
Uniqueness
What sets 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylphenoxy]methyl}furan-2-yl)methanone apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H21ClF3NO5 |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C24H21ClF3NO5/c25-17-3-1-16(2-4-17)23(31)11-13-29(14-12-23)22(30)21-10-9-20(33-21)15-32-18-5-7-19(8-6-18)34-24(26,27)28/h1-10,31H,11-15H2 |
InChI Key |
UHCPINNJKVLXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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